1H-Indene, 2-butyl-5-hexyloctahydro-
Overview
Description
1H-Indene, 2-butyl-5-hexyloctahydro- is an organic compound with the molecular formula C19H36 It is a derivative of indene, a bicyclic hydrocarbon, and features a complex structure with multiple rings and alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene, 2-butyl-5-hexyloctahydro- typically involves the hydrogenation of indene derivatives. The process begins with the alkylation of indene to introduce the butyl and hexyl groups. This is followed by catalytic hydrogenation under high pressure and temperature to saturate the aromatic ring, resulting in the octahydro form .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The choice of catalysts, such as palladium or platinum, and the optimization of reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-Indene, 2-butyl-5-hexyloctahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the alkyl side chains or the indene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or alkyl-substituted products.
Scientific Research Applications
1H-Indene, 2-butyl-5-hexyloctahydro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indene, 2-butyl-5-hexyloctahydro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the functional groups present and the nature of the interactions .
Comparison with Similar Compounds
- 1H-Indene, 2-butyl-5-hexyloctahydro-
- 1H-Indene, 5-butyl-6-hexyloctahydro-
- Bicyclo[4.3.0]nonane derivatives
Comparison: 1H-Indene, 2-butyl-5-hexyloctahydro- is unique due to its specific alkyl substituents and the degree of hydrogenationThe presence of butyl and hexyl groups enhances its solubility and interaction with various reagents, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-butyl-5-hexyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36/c1-3-5-7-8-10-16-11-12-18-14-17(9-6-4-2)15-19(18)13-16/h16-19H,3-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHBJKDPWVFHDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC2CC(CC2C1)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880847 | |
Record name | 1h-indene, 2-butyl-5-hexyloctahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55044-33-2 | |
Record name | 1H-Indene, 2-butyl-5-hexyloctahydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1h-indene, 2-butyl-5-hexyloctahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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